2-(4-Methylphenyl)pyrrolidine
Overview
Description
2-(4-Methylphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 4-methylphenyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the biological system.
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its molecular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)pyrrolidine typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the condensation reaction, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylbenzoylpyrrolidine, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
2-(4-Methylphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its analgesic and anti-inflammatory properties.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the phenyl substitution, is simpler but less specific in its biological activity.
2-Phenylpyrrolidine: Similar in structure but without the methyl group, this compound has different steric and electronic properties.
4-Methylpyrrolidine: Lacks the phenyl group, resulting in different chemical reactivity and biological interactions.
Uniqueness: 2-(4-Methylphenyl)pyrrolidine is unique due to the combined presence of the pyrrolidine ring and the 4-methylphenyl group, which together enhance its biological activity and specificity. This combination allows for more targeted interactions in medicinal chemistry and other applications .
Properties
IUPAC Name |
2-(4-methylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFISDWSKUHPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393671, DTXSID50902626 | |
Record name | 2-(4-methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3165 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62506-76-7 | |
Record name | 2-(4-methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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